4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate typically involves the condensation reaction between 4-methoxybenzoic acid and 4-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate involves its interaction with biological targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can disrupt cellular processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2,6-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate
- 4-[(E)-[(3,5-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate
- 4-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]phenyl 4-methoxybenzoate
Uniqueness
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. The presence of both dimethyl and methoxy groups can enhance its lipophilicity and membrane permeability, making it a promising candidate for various applications .
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[4-[(3,4-dimethylphenyl)iminomethyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H21NO3/c1-16-4-9-20(14-17(16)2)24-15-18-5-10-22(11-6-18)27-23(25)19-7-12-21(26-3)13-8-19/h4-15H,1-3H3 |
InChI Key |
GEUKIKBSLIXFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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